3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid
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Overview
Description
3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid is a chemical compound known for its versatile applications in scientific research. Its unique structure, which includes a quinazoline core substituted with a chloro and phenyl group, makes it valuable in various fields such as drug discovery, molecular biology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the chloro and phenyl groups onto the quinazoline core.
Coupling with Benzoic Acid: The final step involves coupling the substituted quinazoline with benzoic acid under specific reaction conditions.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Various substitution reactions can occur, especially on the phenyl and chloro groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid is widely used in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In molecular biology studies to understand protein-ligand interactions.
Industry: Used in material science research for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
- 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid
- 6-Chloro-4-phenylquinazoline derivatives
Uniqueness: 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)25-21(24-18)23-16-8-4-7-14(11-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVZVKYAXXJNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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